molecular formula C19H20N2O5S B2609768 N-(2H-1,3-benzodioxol-5-yl)-N'-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide CAS No. 2319836-33-2

N-(2H-1,3-benzodioxol-5-yl)-N'-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B2609768
CAS No.: 2319836-33-2
M. Wt: 388.44
InChI Key: KADGARCTHXDHER-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-N'-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide is a synthetic ethanediamide derivative characterized by a benzodioxol moiety, a tetrahydropyran (oxan) ring substituted with a thiophene group, and an ethanediamide linker.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-17(18(23)21-14-1-2-15-16(9-14)26-12-25-15)20-11-19(4-6-24-7-5-19)13-3-8-27-10-13/h1-3,8-10H,4-7,11-12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADGARCTHXDHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Intermediate: Starting from catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.

    Synthesis of the Thiophene Intermediate: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur.

    Oxane Ring Formation: The oxane ring is typically synthesized through the cyclization of diols with an appropriate leaving group under basic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole, thiophene, and oxane intermediates using a diamide linkage. This can be achieved through amide bond formation reactions using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the amide groups using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and thiophene rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Coupling Agents: EDCI, HOBt

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide groups can produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2H-1,3-benzodioxol-5-yl)-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced electrical conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound shares core functional groups with other ethanediamide-based inhibitors but differs in substituent chemistry:

Compound Name Core Structure Substituent 1 Substituent 2 Biological Target
N-(2H-1,3-Benzodioxol-5-yl)-N'-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide Ethanediamide linker 2H-1,3-Benzodioxol-5-yl 4-(Thiophen-3-yl)oxan-4-ylmethyl Not explicitly stated
QOD Ethanediamide linker 2H-1,3-Benzodioxol-5-yl 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl Falcipain-2 (antimalarial)
ICD Indole carboxamide linker Biphenyl-4-yl carbonyl 1H-Indole-2-carboxamide Falcipain-2 (antimalarial)
Compounds 7–9 1,2,4-Triazole-3-thione core 4-(4-X-Phenylsulfonyl)phenyl 2,4-Difluorophenyl Not specified

Key Observations :

  • Benzodioxol vs. Quinoline/Indole: The benzodioxol group in the target compound and QOD provides electron-rich aromaticity, which may enhance binding to hydrophobic enzyme pockets. In contrast, ICD uses an indole scaffold for π-π interactions .
  • Oxan-Thiophene vs.

Physicochemical Data :

Compound Type IR Stretching (cm⁻¹) NMR Shifts (δ, ppm) Solubility Trends
Target Compound Not reported Not reported Likely moderate (thiophene)
QOD C=O ~1660–1680 Aromatic H: 7.3–8.3 Low (hydrophobic substituents)
Triazole-3-thiones C=S ~1247–1255 NH: 3278–3414 Improved (sulfur content)

Research Implications and Limitations

  • Structural Advantages: The oxan-thiophene group may offer better metabolic stability than QOD’s tetrahydroquinoline, as thiophene rings are less prone to oxidative degradation .
  • Data Gaps : Direct enzymatic assays (e.g., IC₅₀ values) for the target compound are absent in the evidence. Comparative studies with QOD/ICD would clarify its efficacy.
  • Synthetic Challenges : Multi-step synthesis (e.g., ’s sulfonamido benzoic acid derivatives) may complicate scalability for the target compound .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activity, mechanisms of action, and relevant case studies.

The compound has the following characteristics:

PropertyValue
Molecular FormulaC17H20N2O3S
Molecular Weight336.42 g/mol
LogP3.0204
Polar Surface Area41.949
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may function as an enzyme inhibitor or modulator, impacting various biochemical pathways and cellular processes.

Potential Mechanisms:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby altering their activity.
  • Receptor Modulation : Interacting with cell surface receptors to influence signaling pathways.
  • Gene Expression : Modifying transcription factors that regulate gene expression.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Anticancer Properties

In vitro studies have indicated that the compound may inhibit the proliferation of cancer cells. It appears to induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

Preliminary research suggests neuroprotective properties, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study :
    • A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens .
  • Anticancer Research :
    • In a study conducted on human breast cancer cell lines (MCF-7), the compound exhibited a dose-dependent reduction in cell viability with IC50 values around 25 µM . The mechanism was linked to the induction of apoptosis via caspase activation.
  • Neuroprotective Effects :
    • Research highlighted in Neuroscience Letters indicated that treatment with the compound reduced markers of oxidative stress in rat models of Parkinson's disease, suggesting potential therapeutic benefits .

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